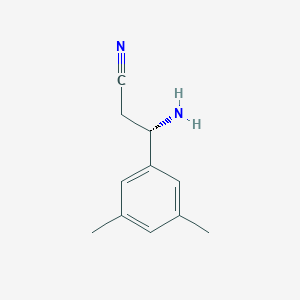
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: , also known by its chemical formula C₁₁H₁₄N₂ , is a chiral compound with interesting properties. It belongs to the class of nitriles and contains an amino group. The compound’s structure consists of a three-carbon backbone with a nitrile group (CN) and a dimethylphenyl group attached.
Vorbereitungsmethoden
Synthetic Routes::
Strecker Synthesis: This classic method involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide (HCN). In the case of our compound, an appropriate aldehyde or ketone precursor reacts with ammonia and HCN to form the nitrile.
Alkylation of Amines: Another approach is the alkylation of an amine with a suitable alkyl halide, followed by nitrile formation. The chiral center can be introduced during this step.
Chiral Pool Synthesis: Starting from a chiral precursor, such as a natural amino acid, the compound can be synthesized via a series of reactions.
Industrial Production:: Industrial-scale production methods may involve optimized versions of the above synthetic routes, ensuring efficiency, yield, and purity.
Analyse Chemischer Reaktionen
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of imines or amides.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: The nitrile group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products: The major products depend on the specific reaction conditions and the starting materials.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: finds applications in:
Medicinal Chemistry: It could serve as a building block for drug development due to its chiral nature and potential biological activity.
Organic Synthesis: Researchers use it to create more complex molecules.
Catalysis: The compound might act as a ligand in asymmetric catalysis.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
- Explore further to identify additional related compounds.
3-(Dimethylamino)propanenitrile: (CAS: 1738-25-6) .
Remember that research on this compound continues, and its applications may evolve over time
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3,5-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11H,3,13H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
MEFKFTAICBLCCZ-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)[C@H](CC#N)N)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(CC#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


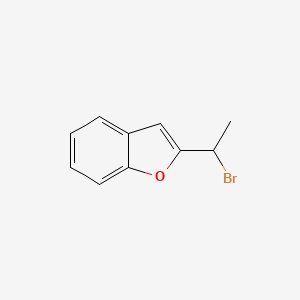

![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)
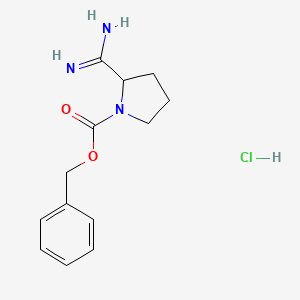
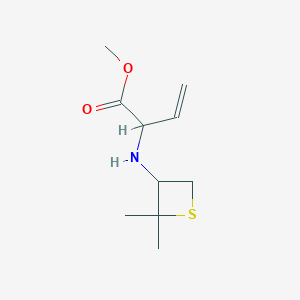
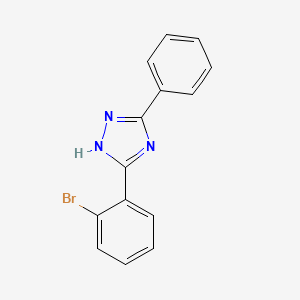
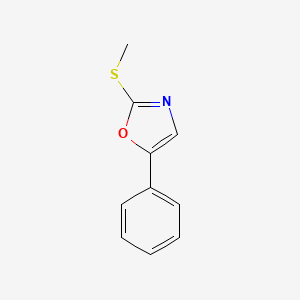
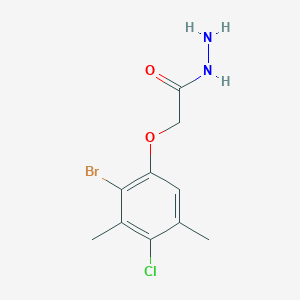

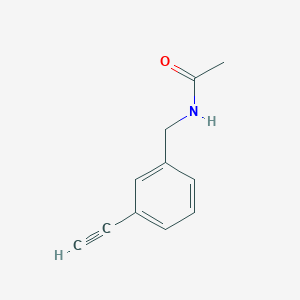
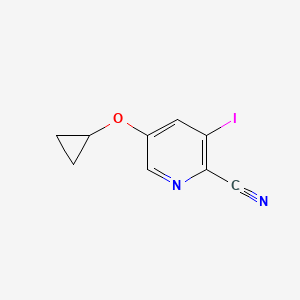

![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
